Recilisib sodium
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Overview
Description
ON-01210.Na, also known as Ex-RAD, is a novel benzyl styryl sulfone analog developed by Onconova Therapeutics Inc. It is primarily recognized for its radioprotective properties, effectively protecting cells from radiation-induced damage. This compound has shown significant potential in mitigating radiation damage through the activation of the PI3-Kinase/AKT pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ON-01210.Na involves the reaction of chlorobenzylsulfone with styrene derivatives under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product yield .
Industrial Production Methods: Industrial production of ON-01210.Na follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: ON-01210.Na undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert ON-01210.Na into its reduced forms, which may have different biological activities.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce benzyl derivatives .
Scientific Research Applications
ON-01210.Na has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studying radioprotective mechanisms and developing new radioprotective agents.
Biology: The compound is used in cellular and molecular biology research to understand its effects on cell signaling pathways and DNA repair mechanisms.
Medicine: ON-01210.Na is being investigated for its potential use in protecting patients undergoing radiation therapy from radiation-induced damage.
Mechanism of Action
ON-01210.Na exerts its radioprotective effects through the activation of the PI3-Kinase/AKT pathways. This activation leads to the up-regulation of various downstream signaling molecules that promote cell survival and repair mechanisms. The compound also helps in placing cells into a “non-sensitive” phase of the cell cycle, reducing the severity of DNA damage caused by radiation .
Comparison with Similar Compounds
Amifostine: Another radioprotective agent that works by scavenging free radicals and protecting DNA from damage.
WR-2721: A compound similar to amifostine, used for its radioprotective properties.
Cysteine: An amino acid with radioprotective effects due to its antioxidant properties.
Uniqueness of ON-01210.Na: ON-01210.Na is unique in its ability to activate the PI3-Kinase/AKT pathways, which is not a common mechanism among other radioprotective agents. Additionally, it has shown effectiveness in both in vitro and in vivo studies, making it a promising candidate for further development and use in radiobiological disasters .
Properties
CAS No. |
922139-31-9 |
---|---|
Molecular Formula |
C16H13ClNaO4S |
Molecular Weight |
359.8 g/mol |
IUPAC Name |
sodium;4-[(E)-2-[(4-chlorophenyl)methylsulfonyl]ethenyl]benzoate |
InChI |
InChI=1S/C16H13ClO4S.Na/c17-15-7-3-13(4-8-15)11-22(20,21)10-9-12-1-5-14(6-2-12)16(18)19;/h1-10H,11H2,(H,18,19);/b10-9+; |
InChI Key |
NNNJPDWCCZUPQL-RRABGKBLSA-N |
SMILES |
C1=CC(=CC=C1CS(=O)(=O)C=CC2=CC=C(C=C2)C(=O)[O-])Cl.[Na+] |
Isomeric SMILES |
C1=CC(=CC=C1CS(=O)(=O)/C=C/C2=CC=C(C=C2)C(=O)O)Cl.[Na] |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)C=CC2=CC=C(C=C2)C(=O)O)Cl.[Na] |
Appearance |
white solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, soluble in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(E)-4-carboxystyryl-4-chlorobenzylsulfone, sodium salt 4-carboxystyryl-4-chlorobenzylsulfone Ex-Rad ON 01210.Na |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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